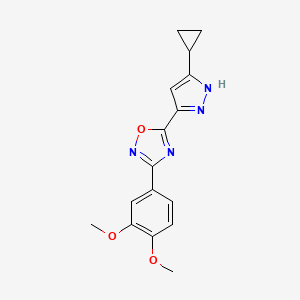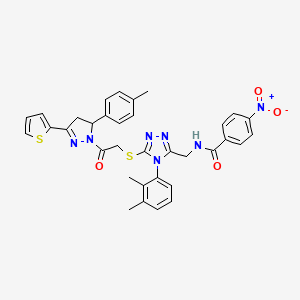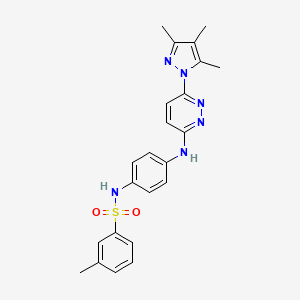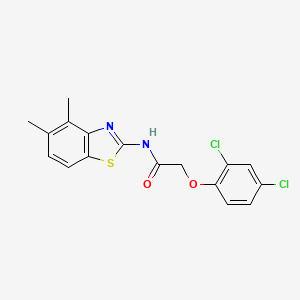
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In
作用機序
The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole varies depending on the specific application. In anticancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In pharmacology, it has been shown to selectively inhibit COX-2, which is an enzyme involved in inflammation and pain. In biochemistry, it has been shown to act as a fluorescent probe for the detection of reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In anticancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In pharmacology, it has been shown to selectively inhibit COX-2, which could have implications in the treatment of inflammation and pain. In biochemistry, it has been shown to act as a fluorescent probe for the detection of reactive oxygen species.
実験室実験の利点と制限
The advantages of using 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its high purity and yield, as well as its potential for use in various fields of research. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. In medicinal chemistry, further research is needed to fully understand its potential as an anticancer agent and to develop more effective derivatives. In pharmacology, further research is needed to fully understand its selective COX-2 inhibition and to develop more effective inhibitors. In biochemistry, further research is needed to fully understand its potential as a fluorescent probe for the detection of reactive oxygen species and to develop more sensitive and specific probes. Overall, the potential applications of this compound make it a promising compound for future research.
合成法
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves a multi-step process that includes the condensation of 3-(3,4-dimethoxyphenyl)propanal with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with cyclopropyl isocyanate to form the pyrazole ring. The final step involves the cyclization of the pyrazole ring with oxalyl chloride to form the oxadiazole ring. This method has been optimized for high yield and purity of the final product.
科学的研究の応用
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential use in various fields of scientific research. In medicinal chemistry, this compound has shown promise as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, it has been studied for its potential use as a selective COX-2 inhibitor, which could have implications in the treatment of inflammation and pain. In biochemistry, this compound has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species.
特性
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-21-13-6-5-10(7-14(13)22-2)15-17-16(23-20-15)12-8-11(18-19-12)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUGUJCDVIDOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Naphthalen-1-ylmethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2900647.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2900648.png)
![cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2900652.png)
![N-(2,6-diethylphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2900653.png)
![9-(4-bromobenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2900655.png)

![3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2900658.png)

![3-benzyl-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2900660.png)
![8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2900663.png)
![6-((5-Ethylthiophen-2-yl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2900665.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2900666.png)
![1-(2-Fluorosulfonyloxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2900667.png)